Trt-D-Phe-OH DEA
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Overview
Description
Trt-D-Phe-OH DEA, also known as N-Trityl-D-phenylalanine diethylamine, is a compound used in various chemical and pharmaceutical applications. It is a derivative of D-phenylalanine, an amino acid, and is often utilized in peptide synthesis and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trt-D-Phe-OH DEA typically involves the protection of the amino group of D-phenylalanine with a trityl group (Trt). The reaction is carried out in the presence of diethylamine (DEA) to form the final product. The process can be summarized as follows:
Protection of D-phenylalanine: The amino group of D-phenylalanine is protected using trityl chloride in the presence of a base such as triethylamine.
Formation of this compound: The protected D-phenylalanine is then reacted with diethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Trt-D-Phe-OH DEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Trt-D-Phe-OH DEA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trt-D-Phe-OH DEA involves its role as a protecting group in peptide synthesis. The trityl group protects the amino group of D-phenylalanine during chemical reactions, preventing unwanted side reactions. The diethylamine component helps in stabilizing the compound and facilitating its incorporation into peptides.
Comparison with Similar Compounds
Similar Compounds
N-Trityl-L-phenylalanine diethylamine: Similar in structure but derived from L-phenylalanine.
N-Trityl-D-tryptophan diethylamine: Another trityl-protected amino acid derivative.
N-Trityl-L-lysine diethylamine: A trityl-protected lysine derivative.
Uniqueness
Trt-D-Phe-OH DEA is unique due to its specific use of D-phenylalanine, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of peptides and proteins with specific biological activities.
Biological Activity
Trt-D-Phe-OH DEA, or Trityl-D-Phenylalanine-OH with a diethylamine (DEA) moiety, is a compound that has garnered interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Trityl Group : Provides protection for the amino group during synthesis.
- D-Phenylalanine : An amino acid that influences various biological pathways.
- Diethylamine (DEA) : A basic amine that can participate in various chemical reactions.
Biological Activity Overview
This compound exhibits several biological activities which can be categorized as follows:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which are critical in protecting cells from oxidative stress. Studies have indicated that compounds with similar structures can scavenge free radicals effectively, thereby reducing cellular damage .
- Influence on Hormonal Secretion : Amino acids and their derivatives, including D-phenylalanine, have been reported to influence the secretion of anabolic hormones. This effect is particularly relevant in contexts such as muscle growth and recovery post-exercise .
- Neuroprotective Effects : Research suggests that D-phenylalanine can have neuroprotective effects by modulating neurotransmitter levels, potentially aiding in conditions like depression and chronic pain management .
Case Study 1: Antioxidant Mechanism
In a study involving oxidative stress models using A549 lung cancer cells, pretreatment with antioxidants similar to this compound demonstrated significant protection against oxidative damage induced by paraquat. The results showed a marked recovery of metabolite levels and reduced reactive oxygen species (ROS) generation, underscoring the compound's potential as an antioxidant agent .
Case Study 2: Hormonal Influence
A comparative study on the effects of various amino acid derivatives revealed that D-phenylalanine significantly increased insulin secretion in vitro. This suggests a role for this compound in metabolic regulation, particularly in enhancing anabolic responses during physical activity or recovery phases .
Research Findings
Research findings on this compound indicate several key points:
- Metabolomic Analysis : Metabolomic studies have shown that treatment with compounds related to D-phenylalanine can alter metabolic pathways significantly. For instance, a study highlighted changes in lipid metabolism and energy-related metabolites upon treatment with similar compounds under oxidative stress conditions .
- Deprotection Kinetics : In solid-phase peptide synthesis (SPPS), the deprotection kinetics of Fmoc-D-Phe-OH were analyzed to optimize conditions for synthesizing peptides that may include this compound as a building block. The results indicated effective deprotection at varying concentrations of bases like TMG and DEAPA .
Data Tables
Property | This compound | Related Compounds |
---|---|---|
Antioxidant Activity | Moderate | Delphinidin (High) |
Hormonal Influence | Significant | L-Leucine |
Neuroprotective Potential | Moderate | D-Tyrosine |
Properties
IUPAC Name |
N-ethylethanamine;(2R)-3-phenyl-2-(tritylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKHJZVHGFJPR-UFTMZEDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C[C@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.